molecular formula C12H5BrCl2FN3 B572216 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine CAS No. 1334411-83-4

4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine

Cat. No.: B572216
CAS No.: 1334411-83-4
M. Wt: 360.995
InChI Key: VKOGJQLJHQFCSW-UHFFFAOYSA-N
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Description

Background and Significance of Imidazo[4,5-c]pyridine Derivatives

Imidazo[4,5-c]pyridines are nitrogen-containing bicyclic heterocycles that mimic purine bases, enabling interactions with biological targets such as enzymes and receptors. Their structural versatility allows for substitutions at multiple positions, making them valuable scaffolds in drug discovery. For example:

  • Enzyme Inhibition : Derivatives have shown inhibitory activity against histone methyltransferases and kinases, critical targets in cancer therapy.
  • Antimicrobial Applications : Substituted imidazo[4,5-c]pyridines exhibit potent activity against Mycobacterium tuberculosis and other pathogens.

The compound’s 4-bromo, 2,6-dichlorophenyl, and 7-fluoro substituents enhance its binding affinity through hydrophobic interactions and halogen bonding, a feature leveraged in kinase inhibitor design.

Historical Context of Halogenated Heterocycles in Chemical Research

Halogenated heterocycles have been pivotal in advancing pharmaceutical and materials chemistry since the mid-20th century. Key milestones include:

  • 1950s–1970s : Development of chloroquine (antimalarial) and haloperidol (antipsychotic), highlighting halogens’ role in improving pharmacokinetics.
  • 1980s–2000s : Emergence of Suzuki-Miyaura coupling, enabling precise halogen incorporation into heterocycles.
  • Modern Era : Fluorinated heterocycles like ciprofloxacin (antibiotic) and imidazopyridine-based kinase inhibitors.

The compound’s multi-halogenated structure builds on these advancements, combining bromine’s leaving-group potential, chlorine’s metabolic stability, and fluorine’s electronegativity.

Importance of Multi-Halogen Substituted Compounds

Multi-halogenation amplifies a compound’s reactivity and specificity through:

  • Electronic Effects : Halogens withdraw electron density, polarizing the aromatic system and enhancing electrophilic substitution.
  • Steric Effects : Bulky halogens (e.g., bromine) guide regioselective reactions, as seen in palladium-catalyzed cross-couplings.
  • Biological Interactions : Halogen bonds with protein residues improve target engagement, as demonstrated in kinase inhibition.
Property Impact of Halogens Example in Target Compound
Lipophilicity (LogP) ↑ Bromine and chlorine increase membrane permeability. LogP ≈ 3.2 (predicted).
Metabolic Stability ↑ Fluorine reduces oxidative degradation. 7-Fluoro substitution minimizes hepatic clearance.
Binding Affinity Bromine forms halogen bonds with carbonyl groups in active sites. IC₅₀ values in nM range for kinase targets.

Research Objectives and Scope

Current research on this compound focuses on:

  • Synthetic Optimization : Refining Suzuki-Miyaura cross-coupling and regioselective halogenation protocols.
  • Structure-Activity Relationships (SAR) : Correlating halogen positioning with biological efficacy.
  • Material Science Applications : Exploiting its π-conjugated system for organic electronics.

Future directions include computational modeling to predict halogen-based interactions and scalable purification methods using MTBE/n-heptane mixtures.

Properties

IUPAC Name

4-bromo-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrCl2FN3/c13-11-10-9(7(16)4-17-11)18-12(19-10)8-5(14)2-1-3-6(8)15/h1-4H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOGJQLJHQFCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C(=NC=C3F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrCl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743609
Record name 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334411-83-4
Record name 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination at the 4-Position

Bromine incorporation is critical for subsequent functionalization. A two-step protocol is widely adopted:

  • Electrophilic Aromatic Substitution : Treating the imidazo[4,5-c]pyridine core with bromine (Br₂) in chloroform at −15°C for 3 hours introduces bromine at the 4-position. This low-temperature regime minimizes side reactions, achieving 70–80% conversion.

  • Oxidative Bromination : Sodium nitrite (NaNO₂) in aqueous H₂SO₄ oxidizes intermediate species, enhancing regioselectivity. Yields improve to 85% when using a 1:1 molar ratio of Br₂ to substrate.

Table 1: Bromination Reaction Conditions

ReagentSolventTemperatureTimeYield
Br₂ (1.2 eq)CHCl₃−15°C3 h70%
Br₂ + NaNO₂H₂SO₄0°C → RT6 h85%
NBS (1.5 eq)DCMRT16 h65%

NBS = N-bromosuccinimide; DCM = dichloromethane.

Fluorine Incorporation at the 7-Position

The 7-fluoro group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. Using potassium fluoride (KF) in dimethylformamide (DMF) at 150°C for 8 hours replaces a nitro or chloro group at the 7-position, though yields remain modest (40–50%). Alternatively, fluorinated building blocks (e.g., 7-fluoropyridin-3-amine) are incorporated during cyclization to bypass post-functionalization challenges.

Suzuki Cross-Coupling for Aryl Group Installation

The 2-(2,6-dichlorophenyl) moiety is introduced via Suzuki-Miyaura coupling. A representative procedure involves:

  • Reacting 5-bromoimidazo[4,5-c]pyridine with 2,6-dichlorophenylboronic acid (1.2 eq) in a dioxane/water (2.5:1) mixture.

  • Adding Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3 eq) as base.

  • Heating at 80°C for 12 hours under nitrogen.

This method achieves 90% coupling efficiency with minimal homocoupling byproducts.

Table 2: Suzuki Coupling Optimization

CatalystBaseSolventYield
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O75%
Pd(dppf)Cl₂K₃PO₄THF/H₂O82%
Pd(OAc)₂/XPhosCs₂CO₃Toluene/EtOH90%

Reaction conditions: 80°C, 12 h, nitrogen atmosphere.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, cyclizing 2-amino-4-bromo-7-fluoropyridine with 2,6-dichlorobenzaldehyde in acetic acid under microwave (150°C, 20 minutes) yields 78% product versus 50% via conventional heating. This method enhances atom economy and reduces energy consumption.

Industrial-Scale Production

Continuous flow reactors enable kilogram-scale synthesis. Key parameters include:

  • Residence Time : 10 minutes at 120°C.

  • Catalyst : Immobilized Pd nanoparticles on carbon (0.1 mol%).

  • Throughput : 500 g/hour with 95% purity.

Table 3: Batch vs. Flow Synthesis Comparison

ParameterBatch ReactorFlow Reactor
Yield65%88%
Reaction Time12 h10 min
Energy ConsumptionHighLow

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient), achieving >98% purity. Advanced techniques include:

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.

  • Recrystallization : Ethanol/water (1:1) at −20°C affords crystalline material.

Table 4: Analytical Data

ParameterValue
Melting Point215–217°C
HRMS (m/z)360.9970 [M+H]⁺
¹H NMR (400 MHz, CDCl₃)δ 8.42 (s, 1H), 7.65 (d, 2H)

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Applications References
Target Compound C₁₂H₅BrCl₂FN₃ 361.01 Br (C4), 2,6-Cl₂Ph (C2), F (C7) Research chemical (kinase studies)
6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine C₆H₃BrClN₃ 232.46 Br (C6), Cl (C4) Intermediate in anticancer agent synthesis
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine C₁₃H₁₀BrN₃ 288.14 Br (C7), CH₃ (N1), Ph (C2) Research chemical (no reported bioactivity)
4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine C₁₂H₅Cl₃N₃ 296.54 Cl (C4), 2,6-Cl₂Ph (C2) Discontinued (stability concerns)
Triazolo[4,5-c]pyridine derivatives (e.g., 4-chloro-1-ribofuranosyl) Varies Varies Triazole ring instead of imidazole Antimetabolites, antiviral agents

Substituent-Driven Differences

A. Halogen Effects :
  • Bromine vs.
  • Fluorine: Unique to the target compound, fluorine enhances metabolic stability and membrane permeability compared to non-fluorinated analogues .
B. Aromatic Groups :
  • The 2,6-dichlorophenyl group in the target compound and its chloro analogue (CAS 84244-98-4) contributes to π-π stacking interactions in hydrophobic binding pockets. However, bromine’s polarizability may improve ligand-receptor interactions compared to chlorine .
C. Heterocyclic Core Modifications :
  • Replacement of the imidazole ring with a triazole (as in triazolo[4,5-c]pyridines) reduces basicity, impacting solubility and enzymatic inhibition profiles .

Biological Activity

4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with potential pharmaceutical applications, particularly in antimicrobial and anticancer research. Its unique molecular structure, characterized by the presence of bromine, chlorine, and fluorine atoms, contributes to its biological activity.

  • Chemical Formula : C12H5BrCl2FN3
  • Molecular Weight : 361 g/mol
  • CAS Number : 1334411-83-4
  • Boiling Point : 519.9 °C (predicted)
  • Density : 1.824 g/cm³ (predicted)
  • pKa : 6.45 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that its imidazo[4,5-c]pyridine core can inhibit specific enzymes and receptors involved in disease processes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Against Bacteria : The compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 3.9 to 18.5 µg/mL, outperforming standard antibiotics like chloramphenicol .
  • Against Fungi : It also demonstrated efficacy against fungal pathogens like Candida albicans, with MIC values comparable to conventional antifungal agents .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the compound's activity against various microbial strains, revealing that it effectively inhibited biofilm formation in Staphylococcus aureus at an IC50 of 11.8 µM .
    • Another study highlighted its superior activity against Klebsiella pneumoniae and Escherichia coli, indicating its potential as a novel antimicrobial agent .
  • Anticancer Potential :
    • Preliminary investigations into the anticancer properties of this compound suggest it may induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. Specific studies are ongoing to elucidate these mechanisms further.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameMIC (µg/mL)Activity Type
4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo3.9–18.5Antibacterial
Clotrimazole25Antifungal
Amphotericin B0.50Antifungal
Ciprofloxacin≤1 to >5Antibacterial

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic ring formation. For example, phase transfer catalysis (solid-liquid) using dimethylformamide (DMF) and p-toluenesulfonic acid can facilitate imidazo-pyridine core assembly, as demonstrated for structurally similar compounds . Alternatively, ring-closure reactions under reflux with sodium carbonate or sulfuric acid may be employed, though these require careful optimization to avoid decomposition . Key variables include solvent polarity, temperature, and catalyst loading. Yield and purity are maximized by controlling halogen reactivity (bromine/chlorine) through slow addition and inert atmospheres to prevent side reactions .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Critical for confirming the imidazo[4,5-c]pyridine core and substituent positions. Aromatic protons adjacent to electronegative groups (Br, Cl, F) show distinct downfield shifts (~δ 8.5–9.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (343 g/mol) and isotopic patterns from bromine/chlorine .
  • HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients. Fluorine substitution may necessitate mobile-phase pH adjustments to enhance peak symmetry .

Q. How can X-ray crystallography be applied to resolve its molecular structure, and what challenges arise due to halogen substituents?

  • Methodological Answer : Single-crystal X-ray diffraction is ideal for unambiguous structural confirmation. Halogen-heavy substituents (Br, Cl) enhance anomalous scattering, aiding phasing via SHELXC/D/E . However, heavy atoms can cause absorption artifacts; data collection at low temperature (100 K) and using multi-scan corrections (e.g., SADABS) mitigates this. Refinement with SHELXL incorporates anisotropic displacement parameters for halogens, but disorder in the dichlorophenyl group may require constraints .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD) predict the compound’s electronic properties and reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The fluorine atom’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in cross-coupling reactions .
  • Molecular Dynamics (MD) Simulations : Models binding interactions with biological targets (e.g., enzymes). The imidazo-pyridine core’s planarity and halogen substituents’ hydrophobic interactions can be mapped to ATP-binding pockets, guiding SAR studies .

Q. What strategies address discrepancies in reported biological activity data (e.g., IC50 variability) across studies?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability.
  • Meta-Analysis of Substituent Effects : Compare activity trends with analogs (e.g., bromine vs. chlorine substitution at position 4). For instance, bromine’s larger van der Waals radius may improve target binding but reduce solubility, explaining conflicting IC50 values .
  • Solubility Correction : Account for DMSO concentration effects in cell-based assays; precipitation at >0.1% DMSO can artificially lower apparent activity .

Q. What catalytic systems are effective for late-stage functionalization (e.g., Suzuki coupling), and how do steric effects from the 2,6-dichlorophenyl group influence reactivity?

  • Methodological Answer :
  • Palladium Catalysis : Buchwald-Hartwig amination or Suzuki-Miyaura coupling at the bromine site requires bulky ligands (XPhos, SPhos) to circumvent steric hindrance from the dichlorophenyl group. Microwave-assisted conditions (120°C, 30 min) improve yields .
  • Steric Maps : Computational steric parameter analysis (%

V, buried volume) predicts reactivity. The 2,6-dichlorophenyl group’s %

V > 40% necessitates high catalyst loading (5–10 mol%) .

Data Contradiction Analysis

  • Example : Conflicting crystallographic data on halogen disorder in the dichlorophenyl group.
    • Resolution : Use high-resolution data (≤0.8 Å) and twin refinement (TWIN/BASF in SHELXL) to model disorder. Comparative analysis of analogous structures (e.g., 4-chloro-2-(2-methylphenyl)-imidazo derivatives) reveals common packing motifs, guiding restraint application .

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